molecular formula C23H17Br2ClO3S B120078 {4-[3,3-Bis-(4-bromo-phenyl)-allylsulfanyl]-2-chloro-phenoxy}-acetic acid CAS No. 685139-10-0

{4-[3,3-Bis-(4-bromo-phenyl)-allylsulfanyl]-2-chloro-phenoxy}-acetic acid

Cat. No. B120078
M. Wt: 568.7 g/mol
InChI Key: NQIYGYDPRBEUAZ-UHFFFAOYSA-N
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Description

This would typically include the compound’s molecular formula, molar mass, and possibly its structure. The compound appears to contain bromophenyl, allylsulfanyl, chlorophenoxy, and acetic acid groups.



Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the steps involved in the reaction.



Molecular Structure Analysis

This would involve using techniques such as X-ray crystallography or NMR spectroscopy to determine the compound’s structure.



Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes, including its reactivity and the mechanisms of its reactions.



Physical And Chemical Properties Analysis

This would involve determining properties such as the compound’s melting point, boiling point, solubility, and stability.


Scientific Research Applications

Chemical Synthesis and Derivatives

  • The compound has been explored in studies focusing on the interaction of organylsulfanyl-6-aminopyrimidin-4(3 H )-ones with benzaldehyde, resulting in various dipyrimidines, emphasizing its potential role in the development of chemical derivatives. However, the compound's specific role or derivatives were not detailed in this context (Petrova, Kim, & Sergeev, 2020).

  • Studies on 4-(phenylazo)phenoxy acetic acids, which share a similar chemical structure, have been synthesized and characterized, suggesting potential parallels in the applications and properties of {4-[3,3-Bis-(4-bromo-phenyl)-allylsulfanyl]-2-chloro-phenoxy}-acetic acid (Radu, Baniceru, Jianu, & Rău, 2002).

Industrial and Practical Applications

  • Compounds with a structure similar to {4-[3,3-Bis-(4-bromo-phenyl)-allylsulfanyl]-2-chloro-phenoxy}-acetic acid have been used in the synthesis of poly(ether-amide)s, with potential applications in various industrial domains. These compounds display good thermal stability and solubility in polar solvents, indicating possible utility in material science (Shockravi, Mehdipour‐Ataei, Abouzari‐Lotf, & Yousefi, 2006).

  • Similar chemical structures have been involved in the synthesis of new diacid monomers and poly (ester-imide)s, underscoring the potential of {4-[3,3-Bis-(4-bromo-phenyl)-allylsulfanyl]-2-chloro-phenoxy}-acetic acid in the development of novel materials with desirable thermal properties and solubility (Kamel, Mutar, & Khlewee, 2019).

  • Studies on similar compounds have also highlighted their role in the synthesis of α,α′‐heterobifunctionalized polymers, showcasing the broader utility of such chemical structures in polymer science and the potential for innovative material development (Sane et al., 2013).

Safety And Hazards

This would involve studying the compound’s toxicity, flammability, and other hazards, as well as appropriate safety precautions for handling it.


Future Directions

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properties

IUPAC Name

2-[4-[3,3-bis(4-bromophenyl)prop-2-enylsulfanyl]-2-chlorophenoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17Br2ClO3S/c24-17-5-1-15(2-6-17)20(16-3-7-18(25)8-4-16)11-12-30-19-9-10-22(21(26)13-19)29-14-23(27)28/h1-11,13H,12,14H2,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQIYGYDPRBEUAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=CCSC2=CC(=C(C=C2)OCC(=O)O)Cl)C3=CC=C(C=C3)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17Br2ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40434769
Record name CAY10592
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40434769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

568.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{4-[3,3-Bis-(4-bromo-phenyl)-allylsulfanyl]-2-chloro-phenoxy}-acetic acid

CAS RN

685139-10-0
Record name CAY10592
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40434769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

{4-[3,3-Bis-(4-bromo-phenyl)-allylsulfanyl]-2-chloro-phenoxy}-acetic acid methyl ester (350 mg, 0.6 mmol, example 23) was dissolved in ethanol (10 ml). 1N NaOH (3 ml, 3 mmol) was added at room temperature and the reaction mixture was stirred for 18 h at 5° C. after which it was treated with 1N HCl (15 ml) and extracted with dichloromethane (2×20 ml). The combined organic phases were dried and evaporated to give the title compound in 230 mg (68%) yield.
Name
{4-[3,3-Bis-(4-bromo-phenyl)-allylsulfanyl]-2-chloro-phenoxy}-acetic acid methyl ester
Quantity
350 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{4-[3,3-Bis-(4-bromo-phenyl)-allylsulfanyl]-2-chloro-phenoxy}-acetic acid
Reactant of Route 2
{4-[3,3-Bis-(4-bromo-phenyl)-allylsulfanyl]-2-chloro-phenoxy}-acetic acid
Reactant of Route 3
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{4-[3,3-Bis-(4-bromo-phenyl)-allylsulfanyl]-2-chloro-phenoxy}-acetic acid
Reactant of Route 4
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{4-[3,3-Bis-(4-bromo-phenyl)-allylsulfanyl]-2-chloro-phenoxy}-acetic acid
Reactant of Route 5
{4-[3,3-Bis-(4-bromo-phenyl)-allylsulfanyl]-2-chloro-phenoxy}-acetic acid
Reactant of Route 6
{4-[3,3-Bis-(4-bromo-phenyl)-allylsulfanyl]-2-chloro-phenoxy}-acetic acid

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